3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common method involves the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid and deprotected using hydrochloric acid in 1,4-dioxane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, as a beta-secretase (BACE-1) inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one
- 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride
Uniqueness
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against beta-secretase (BACE-1). This makes it a promising candidate for the development of therapeutic agents targeting Alzheimer’s disease.
Properties
Molecular Formula |
C14H16FN3O |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-2-4-11(15)9-10)17-14(18)5-7-16-8-6-14/h2-4,9,16H,5-8H2,1H3 |
InChI Key |
GPLJGHZBXTZDRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNCC2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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